molecular formula C8H5N5 B018776 Tetrazolo[5,1-a]phthalazine CAS No. 234-82-2

Tetrazolo[5,1-a]phthalazine

Cat. No.: B018776
CAS No.: 234-82-2
M. Wt: 171.16 g/mol
InChI Key: FIWXBGMUHHWRKK-UHFFFAOYSA-N
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Description

Tetrazolo[5,1-a]phthalazine is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a phthalazine ringThe molecular formula of this compound is C8H5N5, and it has a molecular weight of 171.16 g/mol .

Mechanism of Action

Target of Action

Tetrazolo[5,1-a]phthalazine, also known as QUAN-0808 , is a new phthalazine tetrazole derivative that has been evaluated for various pharmacological effects.

Mode of Action

QUAN-0808 exhibits anti-inflammatory and analgesic effects . It significantly decreases xylene-induced ear edema and carrageenan-induced paw edema in mice . These effects suggest that QUAN-0808 interacts with its targets to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .

Biochemical Pathways

QUAN-0808 appears to affect the biochemical pathways involved in inflammation and pain perception. It decreases the levels of PGE2 and NO on the edema paw , suggesting it may inhibit the cyclooxygenase and nitric oxide synthase pathways, respectively. These pathways are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.

Pharmacokinetics

A study has shown that a nanoemulsion form of quan-0808 can boost the solubility and bioavailability of the drug . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly improved with appropriate formulation strategies.

Result of Action

The molecular and cellular effects of QUAN-0808’s action include a decrease in the production of PGE2, NO, and other inflammatory mediators . This leads to a reduction in inflammation and pain, as evidenced by decreased ear and paw edema in mice . Additionally, QUAN-0808 has shown potential anticoagulant and antithrombotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[5,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often include the use of solvents such as acetic anhydride and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Crystallization techniques are employed to obtain the desired polymorphic forms, which are characterized by methods such as X-ray powder diffraction and differential scanning calorimetry .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and properties .

Properties

IUPAC Name

tetrazolo[5,1-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWXBGMUHHWRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177956
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-82-2
Record name Tetrazolo[5,1-a]phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazolo(5,1-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLO(5,1-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEN3AS3YFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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